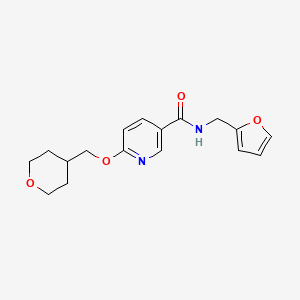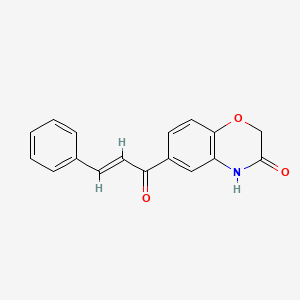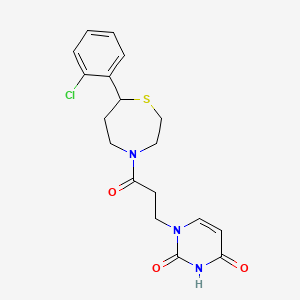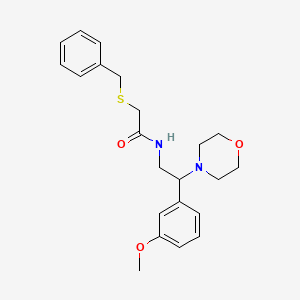![molecular formula C19H17NO4 B2525622 (E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1798399-47-9](/img/structure/B2525622.png)
(E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a furan ring, an acryloyl group, and a spiro[isobenzofuran-1,4’-piperidin]-3-one structure. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Acryloyl group is a form of enone with a structure of RC(O)CH=CH2, where R is an organyl group . Spiro compounds are organic compounds, or a part of larger molecules, that feature two or more rings connected through just one atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a spiro configuration. The furan ring and acryloyl group would contribute to the compound’s aromaticity and reactivity .Chemical Reactions Analysis
Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . The acryloyl group is a type of enone, so it might undergo reactions typical of carbonyl groups and alkenes, such as nucleophilic addition or [2+2] cycloadditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, furan is a volatile, colorless liquid at room temperature, with a boiling point of 31.36 °C .Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Chemical Properties
Synthetic Approaches : A synthetically useful protocol has been developed for the preparation of highly functionalized 3,4-fused spiro[isobenzofuran-3-ones], among others, via a reaction of 2-iodobenzoate esters with cyclic ketones under standard Barbier reaction conditions. This methodology could potentially be adapted for synthesizing compounds similar to the one , highlighting the versatility and synthetic accessibility of spiro[isobenzofuran-3-ones] (Kuethe & Maloney, 2013).
Chemical Transformations : The photoinduced [2+2] cycloadditions (Paterno–Büchi reaction) of 1-acetylisatin with enol ethers have been explored for their regioselectivity and diastereoselectivity, leading to the formation of spirooxetane products. Such reactions offer insights into the chemical behavior of spiro compounds and their functionalization strategies (Zhang et al., 2002).
Potential Applications
Receptor Binding Studies : Novel sigma receptor ligands, including spiro compounds, have been synthesized and evaluated for their binding properties to sigma(1) and sigma(2) receptors. These studies indicate potential applications of spiro compounds in the development of imaging agents or therapeutic drugs targeting specific receptors (Maier & Wünsch, 2002).
Organic Dyes and Pigments : The economical synthesis, characterization, and theoretical study of organic dyes, specifically spiro[isobenzofuran-1,9′-xanthene]-3′,6′-diyldibenzoate, showcase the potential of spiro compounds in the development of colored pigments with specific optical properties. This could suggest applications in materials science and design (Arrousse et al., 2020).
Eigenschaften
IUPAC Name |
1'-[(E)-3-(furan-2-yl)prop-2-enoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-17(8-7-14-4-3-13-23-14)20-11-9-19(10-12-20)16-6-2-1-5-15(16)18(22)24-19/h1-8,13H,9-12H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGPONSLGOHBIH-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B2525544.png)
![1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one hydrochloride](/img/structure/B2525546.png)

![Ethyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2525548.png)
![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525549.png)
![(5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2525553.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2525559.png)



